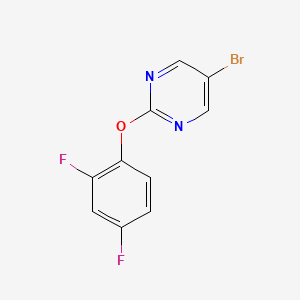

5-Bromo-2-(2,4-difluorophenoxy)pyrimidine

Description

Overview of Halogenated Pyrimidine (B1678525) Derivatives in Advanced Chemical Synthesis

Halogenated pyrimidine derivatives are highly valuable intermediates in advanced chemical synthesis due to the reactivity imparted by the halogen substituents. researchgate.net The electron-deficient nature of the pyrimidine ring, caused by the two nitrogen atoms, makes it susceptible to nucleophilic substitution and facilitates reactions that are often difficult with analogous benzene (B151609) halides. mdpi.comacs.org Halogens, such as bromine and chlorine, serve as excellent leaving groups and provide reactive handles for the introduction of a wide array of functional groups onto the pyrimidine core. acs.org

One of the most powerful applications of halogenated pyrimidines is in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. nih.govresearchgate.netacs.org These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex, highly substituted pyrimidine structures. researchgate.net The regioselectivity of these coupling reactions can often be controlled due to the differential reactivity of halogens at various positions on the pyrimidine ring. For instance, in di- or tri-halogenated pyrimidines, substitution can often be achieved sequentially, providing a strategic pathway to multifunctionalized products. mdpi.comacs.org The reactivity order for halogens in such couplings is typically I > Br > Cl, allowing for selective transformations. acs.org This strategic functionalization is crucial for building molecular libraries for drug discovery and for the synthesis of targeted therapeutic agents. nih.gov

Structural Context and Rationale for Investigating 5-Bromo-2-(2,4-difluorophenoxy)pyrimidine

The chemical compound this compound is a multifaceted molecule designed to leverage the distinct properties of its constituent parts for applications in chemical synthesis and research. The rationale for its investigation is rooted in the strategic combination of the pyrimidine core, a bromo substituent at the 5-position, and a 2,4-difluorophenoxy group at the 2-position.

Structural Components and Their Significance:

Pyrimidine Core: As established, this provides a biologically relevant and synthetically versatile foundation.

5-Bromo Group: The bromine atom at the C5 position is a key functional handle. Unlike halogens at the C2, C4, or C6 positions, the C5 position is less activated towards direct nucleophilic aromatic substitution. However, it is highly amenable to palladium-catalyzed cross-coupling reactions. This allows for the selective introduction of aryl, alkyl, or other groups at this position, making it a crucial building block for creating more complex derivatives.

The specific arrangement of these components makes this compound a valuable intermediate for synthesizing novel compounds, particularly in the context of drug discovery and materials science. The bromo group serves as a versatile point of attachment for further chemical elaboration, while the difluorophenoxy moiety can be used to fine-tune the electronic and pharmacological properties of the final products.

Below are tables detailing the properties of the target compound and related halogenated pyrimidine derivatives, illustrating the variations in structure and physical characteristics within this class of chemicals.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1275282-76-2 |

| Molecular Formula | C₁₀H₅BrF₂N₂O |

| Molecular Weight | 287.06 g/mol |

Properties of Related Halogenated Pyrimidine Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 5-Bromo-2-fluoropyrimidine | 62802-38-4 | C₄H₂BrFN₂ | 176.97 |

| 5-Bromo-2,4-dichloropyrimidine (B17362) | 3277-26-7 | C₄HBrCl₂N₂ | 227.88 |

| 5-Bromo-2,4-difluoropyrimidine | 903131-29-3 | C₄HBrF₂N₂ | 194.96 |

| 5-Bromo-2,4-dimethoxypyrimidine | 56686-16-9 | C₆H₇BrN₂O₂ | 219.04 |

| 5-Bromo-2-(4-fluorophenoxy)pyrimidine | 887431-06-3 | C₁₀H₆BrFN₂O | 269.07 |

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(2,4-difluorophenoxy)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF2N2O/c11-6-4-14-10(15-5-6)16-9-2-1-7(12)3-8(9)13/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATRUKAIINKQFHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)OC2=NC=C(C=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5 Bromo 2 2,4 Difluorophenoxy Pyrimidine and Its Precursors

Strategies for the Construction of the 5-Bromopyrimidine (B23866) Core

The formation of the 5-bromopyrimidine core is a critical step in the synthesis of the target molecule. Various methods have been developed to construct this essential heterocyclic scaffold.

Utilization of 2-Bromomalonaldehyde (B19672) and Amidine Precursors

A direct and efficient one-step reaction to form 5-bromo-2-substituted pyrimidine (B1678525) compounds involves the condensation of 2-bromomalonaldehyde with amidine compounds. google.com This method is valued for its operational simplicity, safety, and cost-effectiveness, making it suitable for large-scale production. google.com The reaction is typically carried out by adding the amidine compound solution dropwise to the 2-bromomalonaldehyde solution at a temperature range of 60-90°C, followed by a reaction period at an elevated temperature of 70-105°C. google.com Protic acids, such as glacial acetic acid, hydrochloric acid, hydrobromic acid, or sulfuric acid, are often used as solvents and catalysts to facilitate the reaction. google.com The inclusion of a molecular sieve can further promote the reaction by acting as a desiccant. google.com

Reaction Conditions for the Synthesis of 5-Bromopyrimidines

| Parameter | Value |

|---|---|

| Reactants | 2-Bromomalonaldehyde, Amidine Compounds |

| Temperature (Addition) | 60-90°C |

| Temperature (Reaction) | 70-105°C |

| Solvent/Catalyst | Protic Acids (e.g., Glacial Acetic Acid) |

Derivatization from 5-Bromo-2,4-dichloropyrimidine (B17362)

Another common strategy for constructing the 5-bromopyrimidine core involves the derivatization of 5-bromouracil (B15302). A key intermediate in this pathway is 5-bromo-2,4-dichloropyrimidine, which can be synthesized from 5-bromouracil. jocpr.comchemicalbook.com The reaction of 5-bromouracil with phosphorus oxychloride (POCl3) is a standard method to produce 5-bromo-2,4-dichloropyrimidine. prepchem.com In one procedure, 5-bromouracil is heated at reflux with POCl3 for an extended period, after which the excess POCl3 is removed by distillation to yield the desired product. prepchem.com Alternatively, a mixture of 5-bromouracil and N,N-dimethylaniline can be treated with phosphorus oxychloride. jocpr.com The resulting 5-bromo-2,4-dichloropyrimidine is a versatile intermediate for further chemical transformations. nih.govresearchgate.net

Installation of the 2,4-Difluorophenoxy Moiety

Once the 5-bromopyrimidine core is synthesized, the next crucial step is the introduction of the 2,4-difluorophenoxy group. This can be achieved through several synthetic methodologies, primarily nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Approaches

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in aromatic chemistry where a nucleophile displaces a leaving group on an aromatic ring. nih.govlibretexts.org This reaction is particularly favored when the aromatic ring is substituted with electron-withdrawing groups. libretexts.org In the context of synthesizing 5-Bromo-2-(2,4-difluorophenoxy)pyrimidine, the pyrimidine ring itself is electron-deficient, facilitating nucleophilic attack. The reaction involves the addition of the 2,4-difluorophenoxide nucleophile to the pyrimidine ring, followed by the elimination of a leaving group, typically a halide. The presence of the nitrogen atoms in the pyrimidine ring enhances its reactivity towards nucleophiles. stackexchange.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Ullmann-type Coupling)

Palladium-catalyzed cross-coupling reactions provide a powerful tool for the formation of carbon-oxygen bonds. The Ullmann condensation, a copper-catalyzed reaction, is a classic method for forming diaryl ethers. organic-chemistry.org Modern variations of this reaction often utilize palladium or copper catalysts with various ligands to improve efficiency and substrate scope. nih.govnih.gov In a typical Ullmann-type coupling to synthesize this compound, a 5-bromo-2-halopyrimidine would be reacted with 2,4-difluorophenol (B48109) in the presence of a copper catalyst. organic-chemistry.org The reaction generally requires elevated temperatures. rsc.org

Selective Functionalization and Post-Synthetic Modification

Following the successful synthesis of this compound, the bromine atom at the C5 position offers a site for further selective functionalization. Palladium-catalyzed cross-coupling reactions are particularly useful for this purpose. For instance, the bromine atom can be replaced with various aryl or alkynyl groups through reactions like the Suzuki or Sonogashira coupling. The differential reactivity of halogen substituents on the pyrimidine ring can be exploited for selective modifications. For example, in a di-halogenated pyrimidine, the more reactive halogen can be selectively substituted, leaving the other for subsequent transformations. rsc.org This allows for the synthesis of a diverse library of substituted pyrimidine derivatives.

Regioselective Reactions on the Pyrimidine Ring

The pyrimidine ring of this compound offers distinct positions for selective chemical modifications. The inherent electronic properties of the pyrimidine nucleus, influenced by the two nitrogen atoms, direct the regioselectivity of various reactions.

Halogenation is a key regioselective reaction. For instance, pyrimidine nucleosides can be brominated at the C-5 position. nih.gov In related heterocyclic systems like pyrazolo[1,5-a]pyrimidines, regioselective halogenation at the C3 position has been achieved using hypervalent iodine(III) reagents in aqueous media. nih.gov This suggests that the C4 and C6 positions of the pyrimidine ring in this compound, being ortho and para to the nitrogen atoms, are susceptible to electrophilic attack.

Furthermore, studies on 5-bromo-2,4-dichloro-6-methylpyrimidine (B181392) have shown that nucleophilic substitution with ammonia (B1221849) occurs regioselectively at the C4 position. This highlights the differential reactivity of the halogen substituents on the pyrimidine ring, a principle that can be extended to the functionalization of related pyrimidine scaffolds.

Further Derivatization via Cross-Coupling Strategies (e.g., Suzuki-Miyaura Coupling)

The bromine atom at the C-5 position of this compound serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.

The Suzuki-Miyaura coupling is a prominent method for forming carbon-carbon bonds. This reaction typically involves the coupling of the bromopyrimidine with an organoboron reagent, such as an arylboronic acid, in the presence of a palladium catalyst and a base. researchgate.netmdpi.comillinois.edu The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and can be optimized for specific substrates. nih.gov For instance, the Suzuki-Miyaura coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids has been successfully demonstrated using Pd(PPh₃)₄ as the catalyst. mdpi.com

Table 1: Examples of Suzuki-Miyaura Coupling Conditions for Bromopyrimidine Derivatives

| Substrate | Coupling Partner | Catalyst | Base | Solvent | Yield (%) |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | Good to excellent |

| 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Arylboronic acid | XPhosPdG2/XPhos | K₂CO₃ | Toluene | Good |

| 5-bromoindole | Phenylboronic acid | Pd-nanoparticles | K₃PO₄ | Water | Not specified |

This table presents a selection of reported conditions and is not exhaustive.

Other valuable cross-coupling reactions include the Sonogashira coupling and the Buchwald-Hartwig amination . The Sonogashira reaction allows for the introduction of alkyne moieties by coupling the bromopyrimidine with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. nih.govresearchgate.net The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling the bromopyrimidine with various amines in the presence of a palladium catalyst and a suitable base. wikipedia.orglibretexts.org These reactions significantly expand the diversity of derivatives that can be synthesized from the this compound scaffold.

Modifications at the Phenoxy Moiety

The 2,4-difluorophenoxy group of the title compound can also be a site for chemical modification, although this is generally more challenging than reactions on the pyrimidine ring.

One of the primary transformations involving the phenoxy moiety is ether cleavage . The ether linkage can be cleaved under harsh acidic conditions, such as with strong hydrohalic acids (HBr or HI), or by using strong Lewis acids. wikipedia.orglibretexts.orgopenstax.orgmasterorganicchemistry.com This reaction would lead to the formation of 5-bromo-2-hydroxypyrimidine (B17364) and 2,4-difluorophenol. The specific mechanism of cleavage, either SN1 or SN2, depends on the stability of the potential carbocation intermediates. masterorganicchemistry.com For instance, the cleavage of the ether bond in N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)-phenoxy]-3-pyridinecarboxamide has been demonstrated using a mixture of acetic acid and concentrated hydrochloric acid. researchgate.net

Direct substitution on the 2,4-difluorophenyl ring is less common due to the deactivating effect of the fluorine atoms and the ether linkage. However, under specific conditions, electrophilic or nucleophilic aromatic substitution could potentially be achieved. For example, regioselective halogenation of arenes and heterocycles has been accomplished using N-halosuccinimides in hexafluoroisopropanol, a method that could potentially be applied to the phenoxy ring. organic-chemistry.org

Reactivity Profiles and Mechanistic Investigations of 5 Bromo 2 2,4 Difluorophenoxy Pyrimidine

Nucleophilic Substitution Reactivity of the Phenoxy Group

The 2-(2,4-difluorophenoxy) group on the pyrimidine (B1678525) ring can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, although it is generally less facile than the displacement of a halogen. The reactivity of the C2 position towards nucleophilic attack is influenced by the electron-withdrawing nature of the pyrimidine nitrogens. These nitrogen atoms stabilize the negative charge in the Meisenheimer intermediate, which is formed during the course of the substitution reaction.

Displacement of the phenoxy group typically requires strong nucleophiles and may necessitate elevated temperatures. The reaction proceeds via an addition-elimination mechanism, where the nucleophile first attacks the C2 carbon, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the 2,4-difluorophenoxide anion restores the aromaticity of the pyrimidine ring. The stability of the departing phenoxide anion, enhanced by the electron-withdrawing fluorine atoms, facilitates this process. For instance, reactions with strong nucleophiles like amines can lead to the formation of 2-aminopyrimidine (B69317) derivatives. However, under certain basic conditions, cleavage of the ether bond can occur, leading to the formation of 2-hydroxypyrimidine (B189755) derivatives.

Electrophilic Substitution Patterns on the Pyrimidine Ring

Electrophilic aromatic substitution on the pyrimidine ring is generally challenging due to the π-deficient nature of the heterocycle, which is a consequence of the presence of two electron-withdrawing nitrogen atoms. These nitrogen atoms deactivate the ring towards attack by electrophiles. However, the substituents on the ring, namely the bromine atom at C5 and the 2,4-difluorophenoxy group at C2, modulate the electron density and can direct incoming electrophiles.

Palladium-Catalyzed Cross-Coupling Reactivity of the Bromine Atom

The bromine atom at the C5 position of 5-Bromo-2-(2,4-difluorophenoxy)pyrimidine serves as a versatile handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of a wide array of derivatives.

The Suzuki-Miyaura coupling is a widely used reaction for the formation of C-C bonds between a halide and an organoboron compound. The bromine atom at the C5 position of the pyrimidine ring readily participates in this reaction, allowing for the introduction of various aryl, heteroaryl, and alkyl groups. mdpi.com The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. The electron-deficient nature of the pyrimidine ring can sometimes lead to slower reaction rates compared to homo-aryl substrates. mdpi.com The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. Electron-rich boronic acids have been shown to give good to better yields in the Suzuki coupling of similar pyrimidine substrates. mdpi.com

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with 5-Bromopyrimidine (B23866) Derivatives This table is interactive. Click on the headers to sort the data.

| Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 60 | mdpi.com |

| 4-Methoxyphenylboronic acid | XPhosPdG2/XPhos | K₂CO₃ | Toluene/H₂O | 85 | nih.gov |

| Furan-3-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | - | illinois.edu |

The bromine atom at C5 also facilitates other important palladium-catalyzed cross-coupling reactions, including the Sonogashira and Heck reactions.

The Sonogashira coupling allows for the formation of a C-C bond between the pyrimidine ring and a terminal alkyne. nih.gov This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. This method provides a direct route to 5-alkynylpyrimidine derivatives.

The Heck reaction involves the coupling of the bromopyrimidine with an alkene to form a substituted alkene. wikipedia.org This reaction is catalyzed by a palladium complex and requires a base. The choice of catalyst, ligand, and reaction conditions is critical for controlling the regioselectivity and stereoselectivity of the product.

Table 2: Examples of Sonogashira and Heck Coupling Reactions with 5-Bromopyrimidine Derivatives This table is interactive. Click on the headers to sort the data.

| Coupling Partner | Reaction Type | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Phenylacetylene | Sonogashira | PdCl₂(PPh₃)₂/CuI | Et₃N | Dioxane | 90 | nih.gov |

| Terminal Alkyne | Sonogashira | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 72-96 | nih.gov |

| Styrene | Heck | Pd(OAc)₂ | K₂CO₃ | DMA | - | organic-chemistry.org |

Mechanistic Pathways of Key Reactions

The key reactions of this compound proceed through well-established mechanistic pathways.

The nucleophilic aromatic substitution of the phenoxy group follows a two-step addition-elimination mechanism. The initial attack of the nucleophile on the electron-deficient C2 carbon of the pyrimidine ring forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyrimidine ring and is particularly stabilized by the nitrogen atoms. In the subsequent step, the 2,4-difluorophenoxide anion is eliminated, and the aromaticity of the pyrimidine ring is restored.

The palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, and Heck) all proceed through a catalytic cycle involving a palladium(0) species. The general mechanism for the Suzuki-Miyaura reaction involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the C-Br bond of the 5-bromopyrimidine to form a palladium(II) intermediate. libretexts.org This is often the rate-determining step. libretexts.org

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) center, displacing the bromide. This step is facilitated by the base. libretexts.org

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle. libretexts.org

The mechanisms for the Sonogashira and Heck reactions share the initial oxidative addition step. In the Sonogashira reaction, this is followed by a transmetalation with a copper acetylide species. The Heck reaction proceeds via migratory insertion of the alkene into the Pd-C bond, followed by β-hydride elimination. wikipedia.orgorganic-chemistry.org

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 5 Bromo 2 2,4 Difluorophenoxy Pyrimidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, such as ¹H (proton), ¹³C, and ¹⁹F, to generate a detailed map of the molecular framework.

Proton NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For 5-Bromo-2-(2,4-difluorophenoxy)pyrimidine, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrimidine (B1678525) ring and the difluorophenoxy group.

Pyrimidine Protons: The 5-bromopyrimidine (B23866) ring contains two hydrogen atoms at positions 4 and 6. These protons would appear as a singlet in the aromatic region of the spectrum, typically downfield due to the electron-withdrawing nature of the nitrogen atoms and the bromine atom. For comparison, the protons in 5-bromopyrimidine itself resonate at approximately δ 8.81 ppm (singlet, 2H) and δ 7.46 ppm (singlet, 1H). google.com The phenoxy substituent at position 2 would further influence these shifts.

Difluorophenoxy Protons: The 2,4-difluorophenoxy group has three aromatic protons. Their chemical shifts and multiplicities will be influenced by the ether linkage and the two fluorine atoms. Protons on carbons bonded to electronegative atoms tend to absorb at lower fields. libretexts.org The proton ortho to the ether linkage and meta to a fluorine (at position 6') would likely be a triplet of doublets. The proton meta to the ether and ortho to a fluorine (at position 3') would be a doublet of doublets of doublets. The proton para to the ether and ortho to a fluorine (at position 5') would also be a complex multiplet. These signals are expected in the range of δ 6.5-8.0 ppm. libretexts.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| H-4, H-6 (Pyrimidine) | ~8.8 - 9.0 | s (singlet) | Shifted downfield due to adjacent nitrogen and bromine atoms. |

| H-3' (Phenoxy) | ~7.0 - 7.5 | ddd (doublet of doublet of doublets) | Coupling to H-5', H-6', and F-4'. |

| H-5' (Phenoxy) | ~7.0 - 7.5 | ddd (doublet of doublet of doublets) | Coupling to H-3', H-6', and F-4'. |

| H-6' (Phenoxy) | ~7.2 - 7.8 | td (triplet of doublets) | Coupling to H-3', H-5', and F-2'. |

Carbon-13 NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.

Pyrimidine Carbons: The pyrimidine ring has four carbon atoms. The carbon atom bonded to bromine (C-5) would be significantly shifted. In 5-bromopyrimidine, the carbon signals appear at approximately δ 159.3 (C-2), 158.0 (C-4, C-6), and 117.9 (C-5). The attachment of the difluorophenoxy group at C-2 will cause a substantial shift for this carbon, likely moving it further downfield to the δ 160-170 ppm region, typical for carbons in ethers and adjacent to nitrogen in a heteroaromatic ring.

Difluorophenoxy Carbons: The 2,4-difluorophenoxy ring has six carbons. The carbons directly bonded to the fluorine atoms (C-2' and C-4') will exhibit large one-bond carbon-fluorine couplings (¹JCF), appearing as doublets. The carbon attached to the ether oxygen (C-1') will also be shifted downfield. The remaining carbons will show smaller two- and three-bond couplings to the fluorine atoms.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

|---|---|---|

| C-2 (Pyrimidine) | 160 - 165 | Singlet |

| C-4, C-6 (Pyrimidine) | 157 - 160 | Singlet |

| C-5 (Pyrimidine) | 115 - 120 | Singlet |

| C-1' (Phenoxy) | 145 - 150 | Doublet of doublets (dd) |

| C-2' (Phenoxy) | 155 - 160 | Doublet (d, large ¹JCF) |

| C-3' (Phenoxy) | 110 - 115 | Doublet (d) |

| C-4' (Phenoxy) | 158 - 163 | Doublet (d, large ¹JCF) |

| C-5' (Phenoxy) | 118 - 122 | Doublet (d) |

| C-6' (Phenoxy) | 125 - 130 | Doublet (d) |

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds. rsc.org Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides sharp signals over a wide chemical shift range, making it an excellent probe for structural analysis. nih.gov For this compound, two distinct signals are expected, one for each fluorine atom on the phenoxy ring.

The chemical shifts of these fluorine atoms will be different due to their distinct chemical environments (one is ortho to the ether linkage, the other is para). Furthermore, these signals will likely appear as complex multiplets due to coupling with each other (homonuclear coupling) and with the nearby protons on the aromatic ring (heteronuclear coupling). The large chemical shift dispersion in ¹⁹F NMR makes it particularly useful for detecting subtle changes in the molecular environment. nih.gov

To unambiguously assign the proton and carbon signals and confirm the structure, various two-dimensional (2D) NMR experiments are employed. numberanalytics.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). It would be used to confirm the connectivity of the protons on the 2,4-difluorophenoxy ring. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. It is invaluable for assigning the carbon signals based on the already assigned proton signals. numberanalytics.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. numberanalytics.com It is crucial for establishing the connectivity between the pyrimidine and phenoxy rings through the ether linkage by observing a correlation between the phenoxy protons (e.g., H-6') and the pyrimidine carbon (C-2).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns.

For this compound (C₁₀H₆BrF₂N₂O), the molecular ion peak (M⁺) would be a key feature in the mass spectrum. Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, the molecular ion will appear as a characteristic pair of peaks (M⁺ and M+2) of nearly equal intensity, separated by two mass units.

The fragmentation of pyrimidine derivatives often involves the cleavage of the pyrimidine ring itself or the loss of substituents. nist.govnist.gov Potential fragmentation pathways for this molecule could include:

Cleavage of the ether bond, leading to fragments corresponding to the [5-bromopyrimidin-2-oxy] radical and the [2,4-difluorophenyl] cation, or vice versa.

Loss of the bromine atom.

Sequential loss of small molecules like CO or N₂ from the pyrimidine ring fragments.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

|---|---|---|

| [M]⁺ (with ⁷⁹Br) | 299.96 | Molecular ion peak. |

| [M+2]⁺ (with ⁸¹Br) | 301.96 | Isotopic peak due to ⁸¹Br, expected to have similar intensity to the M⁺ peak. |

| [M-Br]⁺ | 221.00 | Fragment resulting from the loss of a bromine radical. |

| [C₆H₃F₂O]⁺ | 129.01 | Fragment corresponding to the 2,4-difluorophenoxy cation. |

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. upi.edu

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features:

Aromatic C-H Stretching: Bands typically appear above 3000 cm⁻¹, in the range of 3100-3000 cm⁻¹. vscht.cz

C=N and C=C Stretching (Aromatic Rings): A series of sharp bands in the 1600-1400 cm⁻¹ region are characteristic of the pyrimidine and benzene (B151609) rings. For pyrimidine derivatives, these are often observed around 1570-1596 cm⁻¹ (C=C) and 1525-1575 cm⁻¹ (C=N). researchgate.net

C-O-C (Aryl Ether) Stretching: Strong, characteristic bands for the asymmetric and symmetric C-O-C stretching of the aryl ether linkage are expected around 1250-1200 cm⁻¹ and 1050-1000 cm⁻¹, respectively.

C-F Stretching: Strong absorption bands due to the C-F bonds on the phenoxy ring are expected in the region of 1250-1000 cm⁻¹.

C-Br Stretching: The absorption for the C-Br bond is typically found at lower wavenumbers, often in the 600-500 cm⁻¹ range.

Table 4: Predicted FT-IR Characteristic Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |

| Aromatic C=C / C=N | Stretching | 1600 - 1450 | Medium to Strong |

| Aryl Ether (C-O-C) | Asymmetric Stretching | 1250 - 1200 | Strong |

| Aryl Ether (C-O-C) | Symmetric Stretching | 1050 - 1000 | Medium |

| C-F | Stretching | 1250 - 1000 | Strong |

| C-Br | Stretching | 600 - 500 | Medium |

Computational and Theoretical Investigations of 5 Bromo 2 2,4 Difluorophenoxy Pyrimidine

Density Functional Theory (DFT) Studies

While direct experimental or computational data for the title compound is scarce, analysis of similar structures, such as 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine, reveals that the dihedral angle between aromatic systems can be significant, for instance, 51.39°. nih.gov Such a non-planar conformation is common in linked aryl systems and would be a critical finding in a geometry optimization study of 5-Bromo-2-(2,4-difluorophenoxy)pyrimidine. The optimization process would also yield precise bond lengths and angles, which could be compared to experimental data if available.

Table 1: Representative Optimized Geometrical Parameters for a Pyrimidine (B1678525) Derivative (Illustrative)

| Parameter | Bond | Length (Å) | Angle | Degrees (°) |

|---|---|---|---|---|

| Bond Lengths | C-N | 1.33 | C-N-C | 116.5 |

| C-C | 1.39 | N-C-N | 127.0 | |

| C-O | 1.36 | C-O-C | 118.0 | |

| C-Br | 1.89 | C-C-Br | 119.5 | |

| C-F | 1.35 | C-C-F | 118.5 |

Note: This table is illustrative, based on typical values for related structures, and does not represent actual calculated data for this compound.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO acts as an electron donor, while the LUMO is an electron acceptor. researchgate.net The energy difference between them, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more polarizable and has higher chemical reactivity. researchgate.net

In studies of related compounds like 5-(3-bromo-4-fluorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione, the calculated HOMO-LUMO gap was found to be 3.99 eV. researchgate.net For this compound, DFT calculations would likely show the HOMO localized on the electron-rich phenoxy ring and the pyrimidine system, while the LUMO might be distributed over the pyrimidine ring, which is rendered electron-deficient by the nitrogen atoms. The energy gap would provide insight into its potential for charge-transfer interactions. researchgate.net

Table 2: Frontier Molecular Orbital (FMO) Energies and Properties (Illustrative Example)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.50 |

| LUMO Energy | -1.80 |

| HOMO-LUMO Gap (ΔE) | 4.70 |

Note: These values are hypothetical and serve to illustrate the typical output of a DFT calculation for a related pyrimidine analog.

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of charge distribution, intramolecular charge transfer (ICT), and hyperconjugative interactions within a molecule. acadpubl.eu It examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals and quantifies their stabilization energy.

DFT calculations are widely employed to predict spectroscopic data, which can then be used to validate experimental findings.

IR Frequencies: Theoretical vibrational frequency calculations can help assign the absorption bands observed in an experimental FT-IR spectrum. nih.gov For pyrimidine derivatives, characteristic vibrational modes include C=N, C=C, and C-H stretching within the rings, as well as vibrations associated with the substituents (C-Br, C-F, and C-O-C stretches). physchemres.orgnih.gov Calculated spectra are often scaled to correct for systematic errors inherent in the computational method. researchgate.net

NMR Chemical Shifts: Predicting NMR chemical shifts, especially for nuclei like ¹⁹F, is a challenging but valuable application of quantum chemistry. nih.gov The high electron density around fluorine makes its chemical shift highly sensitive to the local electronic environment. nih.gov Computational methods, often combined with experimental data, can achieve good accuracy in predicting these shifts, aiding in structure elucidation. researchgate.net Calculations for this compound would need to account for the distinct electronic environments of the two different fluorine atoms on the phenoxy ring.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations are particularly useful for understanding the behavior of molecules in a biological context, such as the interaction between a potential drug candidate and a target protein. mdpi.com

For a compound like this compound, MD simulations could be used to investigate its stability and conformational dynamics within the active site of a target enzyme, if one were identified. Studies on other pyrimidine derivatives as kinase inhibitors have used MD simulations to analyze the stability of the protein-ligand complex, identify key amino acid residues involved in binding, and calculate binding free energies. mdpi.comrsc.org Such simulations provide insights into how the compound is recognized by its biological target and the nature of the intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Pyrimidine Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov Pyrimidine derivatives are a well-studied class of compounds with a broad range of biological activities, including anticancer and antiviral properties. mdpi.comnih.gov

Numerous QSAR studies have been conducted on pyrimidine analogs to identify the key structural features required for a specific biological effect, such as the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2) or Janus kinase 3 (JAK3). nih.govtandfonline.com These models use molecular descriptors—numerical values that encode different aspects of a molecule's structure (e.g., electronic, steric, topological properties)—to build a predictive model. tandfonline.com Although no specific QSAR model for this compound has been reported, it could be included in a dataset of similar pyrimidine analogs to help build a model predicting, for instance, antiproliferative activity. mdpi.com Such a model could then guide the design of new, more potent analogs.

Molecular Docking Studies with Biological Targets (Pre-clinical Focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is crucial for understanding how a potential drug molecule (ligand) might interact with a biological target, typically a protein or enzyme.

For this compound, molecular docking studies would be instrumental in identifying potential biological targets and elucidating the molecular basis of its activity. These studies would involve docking the compound into the active sites of various proteins implicated in disease pathways. The analysis of these docking simulations would focus on:

Binding Affinity: Calculated as a docking score (e.g., in kcal/mol), this value estimates the strength of the interaction between the compound and the target. A lower score generally indicates a more stable complex.

Binding Pose: The specific orientation and conformation of the compound within the active site of the target protein.

Intermolecular Interactions: Identification of the specific types of non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-protein complex. The bromine atom and fluorine atoms on the compound would be of particular interest for their potential to form halogen bonds, which are increasingly recognized as important in drug-receptor interactions.

A hypothetical data table illustrating the kind of results expected from such a study is presented below.

Hypothetical Molecular Docking Results for this compound

| Biological Target | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|---|

| Epidermal Growth Factor Receptor (EGFR) | 1M17 | -8.5 | Met793, Leu718 | Hydrogen Bond, Hydrophobic |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 1YWN | -9.2 | Cys919, Asp1046 | Hydrogen Bond, Halogen Bond |

Note: The data in this table is purely illustrative and not based on actual experimental results.

In Silico Prediction of Mechanistic Pathways

In silico methods are also employed to predict the absorption, distribution, metabolism, and excretion (ADME) properties of a compound, as well as its potential metabolic fate. These predictions are vital in early-stage drug development to identify potential liabilities of a drug candidate.

For this compound, in silico tools would be used to predict:

Metabolic Stability: How quickly the compound is likely to be broken down by metabolic enzymes, primarily the Cytochrome P450 (CYP) family. Predictions would identify which CYP isoforms are most likely to metabolize the compound.

Sites of Metabolism: The specific atoms or functional groups on the molecule that are most susceptible to metabolic modification. This could involve hydroxylation of the aromatic rings, cleavage of the ether linkage, or other biotransformations.

Potential Metabolites: The chemical structures of the molecules that are formed as a result of metabolism.

Understanding these mechanistic pathways is crucial for interpreting the results of in vitro and in vivo studies and for anticipating potential drug-drug interactions.

A hypothetical data table summarizing predicted metabolic pathways is provided below.

Hypothetical In Silico Prediction of Metabolic Pathways for this compound

| Predicted Pathway | Metabolizing Enzyme(s) | Predicted Site of Metabolism | Resulting Metabolite(s) |

|---|---|---|---|

| Aromatic Hydroxylation | CYP3A4, CYP2D6 | Phenyl ring | Hydroxylated derivatives |

| Ether Cleavage | CYP2C9 | Ether linkage | 5-Bromopyrimidin-2-ol and 2,4-difluorophenol (B48109) |

Note: The data in this table is purely illustrative and not based on actual experimental results.

Applications in Chemical Biology and Advanced Materials Research

Utilization as a Molecular Probe in Biological Systems

While no specific studies detailing the use of 5-Bromo-2-(2,4-difluorophenoxy)pyrimidine as a molecular probe have been identified, its structure suggests potential in this area. Molecular probes are essential tools in chemical biology for visualizing and understanding complex biological processes. The 2,4-difluorophenoxy group could potentially serve as a recognition element for specific biological targets, while the pyrimidine (B1678525) core could be further functionalized with fluorophores or other reporter groups. The bromine atom offers a reactive handle for late-stage modifications, allowing for the attachment of various functionalities to tune the probe's properties, such as its fluorescence wavelength or binding affinity.

Building Block for Complex Heterocyclic Architectures

The structure of this compound makes it an attractive starting material for the synthesis of more complex heterocyclic systems. The bromine atom at the 5-position is particularly amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions would allow for the introduction of a wide array of aryl, heteroaryl, or alkynyl groups, leading to the construction of diverse and intricate molecular scaffolds. The pyrimidine ring itself can also undergo further chemical transformations, providing additional avenues for structural elaboration.

Table 1: Potential Cross-Coupling Reactions with this compound

| Coupling Reaction | Reactant | Product Class |

| Suzuki Coupling | Arylboronic acid/ester | 5-Aryl-2-(2,4-difluorophenoxy)pyrimidine |

| Stille Coupling | Organostannane | 5-Substituted-2-(2,4-difluorophenoxy)pyrimidine |

| Sonogashira Coupling | Terminal alkyne | 5-Alkynyl-2-(2,4-difluorophenoxy)pyrimidine |

| Buchwald-Hartwig Amination | Amine | 5-Amino-2-(2,4-difluorophenoxy)pyrimidine |

Role in the Synthesis of Pharmacologically Relevant Scaffolds

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs. The presence of the bromine atom and the difluorophenoxy group on the pyrimidine ring of this compound provides opportunities for the synthesis of novel, potentially bioactive molecules. The 2,4-difluorophenyl moiety is a common substituent in many kinase inhibitors and other therapeutic agents, often contributing to enhanced binding affinity and improved pharmacokinetic properties. The bromine atom can be readily displaced or used as a handle for further derivatization to explore the structure-activity relationships of new compounds. For instance, it could be a precursor for introducing nitrogen-containing heterocycles, a common strategy in the development of new drug candidates.

Integration into Push-Pull Molecules for Optoelectronic Applications

Push-pull molecules, characterized by an electron-donating group and an electron-accepting group connected by a π-conjugated bridge, are of significant interest for applications in nonlinear optics, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The pyrimidine ring is electron-deficient and can act as an electron-accepting component. The 2,4-difluorophenoxy group further enhances this electron-withdrawing character. By coupling an electron-donating group at the 5-position via the bromo substituent, it would be possible to construct novel push-pull systems. The nature of the donor group and the extent of the π-conjugation could be systematically varied to tune the molecule's absorption and emission properties, making this compound a potentially valuable building block in the field of advanced materials.

Future Research Directions and Translational Potential of 5 Bromo 2 2,4 Difluorophenoxy Pyrimidine

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The synthesis of pyrimidine (B1678525) derivatives often involves multi-step reactions starting from precursors like 5-bromo-2,4-dichloropyrimidine (B17362). ijpcbs.comnih.govsigmaaldrich.com Future research should prioritize the development of more efficient, cost-effective, and environmentally friendly synthetic strategies for 5-Bromo-2-(2,4-difluorophenoxy)pyrimidine.

Key areas for exploration include:

One-Pot Reactions: Developing a one-step synthesis using readily available and inexpensive raw materials, such as 2-bromomalonaldehyde (B19672) and amidine compounds, could significantly simplify the preparation process, reduce costs, and improve safety and scalability. google.com

Catalytic Cross-Coupling Reactions: Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds and could be adapted for synthesizing analogs. mdpi.comossila.com Investigating novel catalysts and reaction conditions could improve yields and functional group tolerance.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, increase product yields, and often leads to cleaner reactions compared to conventional heating methods. ossila.com Applying this technology to the synthesis of this compound and its derivatives could accelerate the discovery process.

Sustainable Chemistry Principles: Future synthetic methodologies should incorporate green chemistry principles. This includes using safer solvents, reducing the number of synthetic steps to minimize waste, and utilizing energy-efficient processes.

| Methodology | Description | Potential Advantages | References |

|---|---|---|---|

| Conventional Multi-Step Synthesis | Traditional approach often starting from 5-bromo-2,4-dichloropyrimidine, involving sequential nucleophilic substitutions. | Well-established and reliable for small-scale synthesis. | ijpcbs.comnih.gov |

| One-Pot Synthesis | Combining multiple reaction steps into a single operation without isolating intermediates. | Increased efficiency, reduced waste, lower cost, shorter synthesis time. | google.com |

| Palladium-Catalyzed Cross-Coupling | Utilizing palladium catalysts (e.g., for Suzuki coupling) to form C-C or C-N bonds, allowing for diverse modifications. | High functional group tolerance, allows for complex analog synthesis. | mdpi.comossila.com |

| Microwave-Assisted Synthesis | Employing microwave energy to accelerate chemical reactions. | Drastically reduced reaction times, improved yields, cleaner reaction profiles. | ossila.com |

Advanced Mechanistic Elucidation of Biological Interactions

While various 5-bromo-pyrimidine derivatives have shown promising biological activity, the specific mechanism of action for this compound is not well-defined. ijpcbs.com Future research must focus on identifying its precise molecular targets and elucidating the pathways through which it exerts its effects.

Potential research avenues include:

Target Identification: Many pyrimidine-based drugs function by inhibiting protein kinases. nih.govnih.gov Given that analogs have shown inhibitory activity against Bcr/Abl tyrosine kinase, a key target in chronic myeloid leukemia, it would be logical to screen this compound against a panel of kinases. nih.govnih.gov Techniques like kinome profiling can be employed to identify specific kinase targets. nih.gov

Antimetabolite Activity: The 5-bromo substituent is reminiscent of 5-bromouracil (B15302), a known mutagen and antimetabolite that can be incorporated into DNA and interfere with nucleic acid metabolism. nih.govnih.gov Investigating whether this compound or its metabolites can act as pyrimidine analogs to disrupt DNA replication or RNA function is a critical area for study. nih.gov

Chemoproteomic Approaches: Advanced techniques such as activity-based protein profiling (ABPP) and affinity-based chemoproteomics can identify direct protein targets in complex biological systems, providing unbiased insights into the compound's mechanism of action. rsc.orgresearchgate.net

| Potential Biological Target Class | Examples | Investigative Methods | References |

|---|---|---|---|

| Protein Kinases | Bcr/Abl, Fms-like tyrosine kinase 3 (FLT3), Epidermal Growth Factor Receptor (EGFR) | Kinome profiling assays, in vitro kinase inhibition assays, molecular docking. | nih.govnih.govmdpi.com |

| Nucleic Acid Metabolism | Thymidylate Synthase, DNA/RNA Polymerases | Enzyme inhibition assays, analysis of DNA/RNA incorporation, cell cycle analysis. | nih.gov |

| Other Enzymes/Proteins | Lipoxygenase, Dihydropyrimidine (B8664642) Dehydrogenase | Activity-based protein profiling (ABPP), affinity-based chemoproteomics, thermal shift assays. | nih.govrsc.orgdovepress.com |

Computational Design of Next-Generation Analogs with Enhanced Specificity

Computational chemistry and structure-based drug design are indispensable tools for optimizing lead compounds. nih.govresearchgate.net By leveraging these methods, next-generation analogs of this compound can be rationally designed to have improved potency, selectivity, and pharmacokinetic properties.

Future computational efforts should include:

Structure-Activity Relationship (SAR) Studies: Synthesizing a focused library of analogs with systematic modifications to the pyrimidine core and the difluorophenoxy moiety will help establish clear SAR. dovepress.com For instance, the position and nature of the halogen atoms on the phenoxy ring could be altered, or the bromine on the pyrimidine could be replaced with other groups.

Molecular Docking: Once a biological target is validated, molecular docking studies can predict the binding orientation and affinity of new analogs within the target's active site. mdpi.comresearchgate.net This allows for the prioritization of compounds for synthesis, saving time and resources. nih.gov

In Silico Profiling: Computational tools can predict the absorption, distribution, metabolism, and excretion (ADME) properties of designed analogs, helping to identify candidates with the potential to be orally bioavailable and have favorable drug-like characteristics. mdpi.com

| Analog Modification Site | Example Modification | Desired Outcome | Computational Approach |

|---|---|---|---|

| C5 of Pyrimidine Ring | Replace -Br with -Cl, -I, -CN, or small alkyl groups | Modulate binding affinity and steric interactions. | Molecular Docking, Free Energy Perturbation |

| Phenoxy Ring | Alter fluorine positions; replace with -CF3, -OCH3, or other substituents | Enhance target specificity and improve pharmacokinetic properties. | Quantitative Structure-Activity Relationship (QSAR), Docking |

| Pyrimidine Core | Introduce substituents at C4 or C6 positions | Explore new binding pockets and improve solubility. | Structure-Based Drug Design |

Development of Chemical Biology Tools for Target Validation

Identifying a compound's biological target is a critical step in drug discovery, but validating that target's role in a disease process is equally important. rsc.orgresearchgate.net this compound can serve as a scaffold for creating chemical biology tools designed specifically for target identification and validation. researchgate.net

Key strategies for development include:

Affinity-Based Probes: The parent compound can be derivatized with a reporter tag (e.g., biotin) or a reactive group to create affinity-based probes. These probes can be used in pulldown experiments with cell lysates to isolate and identify binding partners via mass spectrometry. rsc.org

Photoaffinity Labeling: Incorporating a photoreactive group (e.g., a diazirine) into the molecule would allow for photoaffinity labeling. rsc.org Upon UV irradiation, the probe forms a covalent bond with its target protein, enabling unambiguous identification even of weak or transient interactions.

"Clickable" Probes: The synthesis of analogs containing bioorthogonal functional groups, such as an alkyne or azide, would create "clickable" probes. rsc.org These probes can be used in live cells to visualize target engagement and localization through click chemistry reactions with fluorescent reporters.

| Chemical Biology Tool | Modification to Parent Compound | Application | References |

|---|---|---|---|

| Affinity Probe | Addition of a biotin (B1667282) tag via a linker. | Target identification from cell lysates (pull-down assays). | rsc.org |

| Photoaffinity Probe | Incorporation of a photoreactive group (e.g., diazirine, benzophenone). | Covalent labeling and identification of direct binding partners. | rsc.org |

| Clickable Probe | Addition of a bioorthogonal handle (e.g., alkyne, azide). | Target engagement studies, in-situ imaging of target localization. | rsc.org |

Q & A

Q. What are the standard synthetic routes for 5-Bromo-2-(2,4-difluorophenoxy)pyrimidine, and how can their efficiency be evaluated methodologically?

Answer: The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) between 5-bromo-2-chloropyrimidine and 2,4-difluorophenol under basic conditions. Key parameters include:

- Temperature: Reactions often proceed at 80–120°C in polar aprotic solvents (e.g., DMF or DMSO) .

- Catalyst: Potassium carbonate or cesium carbonate enhances nucleophilicity .

- Purification: Column chromatography or recrystallization (e.g., using ethanol/water) isolates the product.

Efficiency Metrics:

- Yield: Optimized protocols report yields of 65–85% under inert atmospheres .

- Purity: Assessed via HPLC (>95% purity) or melting point consistency (compare with literature values, e.g., 193–196°C for analogous bromopyrimidines ).

Q. Table 1: Synthetic Method Comparison

| Conditions | Solvent | Catalyst | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| 100°C, 12h | DMF | K₂CO₃ | 72 | 97 | |

| 120°C, 8h (microwave-assisted) | DMSO | Cs₂CO₃ | 85 | 99 |

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

Answer:

- ¹H/¹⁹F NMR: Identify substituent positions and coupling patterns. For example:

- Fluorine atoms induce splitting in adjacent protons (e.g., 2,4-difluorophenoxy group shows distinct doublets in ¹H NMR) .

- ¹⁹F NMR confirms fluorine substitution patterns (δ -110 to -125 ppm for aromatic fluorines) .

- HRMS: Verify molecular ion [M+H]⁺ (e.g., calculated m/z 315.02 for C₁₀H₅BrF₂N₂O) .

- X-ray Crystallography: Resolve ambiguous structural assignments (e.g., confirming pyrimidine ring planarity) .

Challenges:

- Bromine’s quadrupolar effect may broaden NMR signals; use high-field instruments (≥400 MHz) for clarity .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for derivatives of this compound?

Answer:

- Reaction Path Prediction: Use density functional theory (DFT) to model SNAr transition states, identifying energy barriers and regioselectivity trends .

- Solvent Effects: COSMO-RS simulations predict solvent polarity impacts on reaction rates (e.g., DMSO vs. DMF) .

- Validation: Correlate computed activation energies with experimental yields (e.g., lower barriers correspond to >80% yields) .

Case Study:

DFT-guided optimization reduced reaction time by 40% in analogous fluoropyrimidine syntheses .

Q. How can researchers resolve contradictions in catalytic efficiency data across studies involving this compound?

Answer: Methodological Framework:

Variable Isolation: Use factorial design (e.g., 2³ design) to test interactions between catalyst loading, temperature, and solvent .

Statistical Analysis: ANOVA identifies significant factors (e.g., catalyst type contributes 60% variance in yield) .

Cross-Validation: Compare results with computational models (e.g., ICReDD’s reaction path search methods ).

Example:

Discrepancies in Cs₂CO₃ efficacy were traced to moisture sensitivity; anhydrous conditions improved reproducibility .

Q. What advanced separation techniques improve purity in large-scale syntheses of this compound?

Answer:

- Membrane Technology: Nanofiltration removes low-MW impurities (e.g., unreacted phenol) .

- Continuous Flow Systems: Enhance reproducibility and reduce solvent use (e.g., microreactors with in-line IR monitoring) .

- Crystallization Optimization: Use anti-solvent addition (e.g., water in ethanol) to control crystal size and purity (>99%) .

Data Contradictions and Resolution

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.